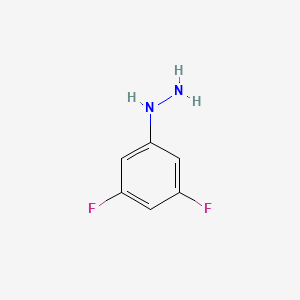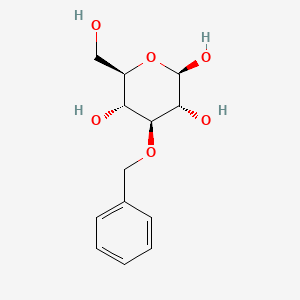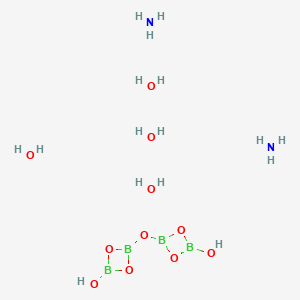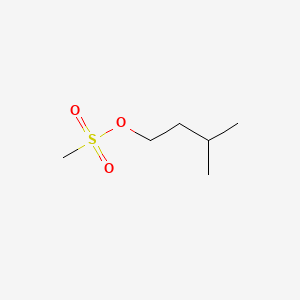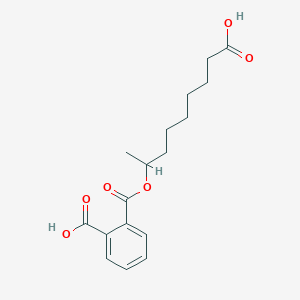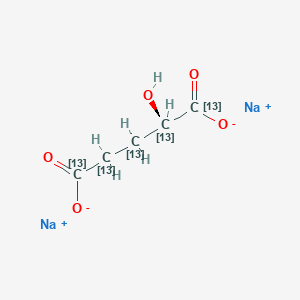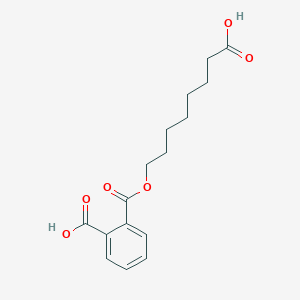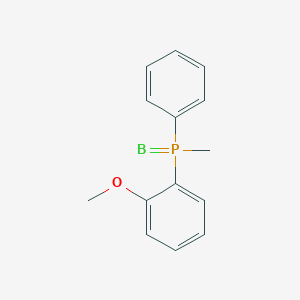
Methylphenyl(2-methoxyphenyl)phosphoranylideneboron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylphenyl(2-methoxyphenyl)phosphoranylideneboron is an organophosphorus compound that features a unique combination of boron and phosphorus atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylphenyl(2-methoxyphenyl)phosphoranylideneboron typically involves the reaction of methylphenylphosphine with 2-methoxyphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
Methylphenyl(2-methoxyphenyl)phosphoranylideneboron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron or phosphorus atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent oxidation.
Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of phosphine-borane complexes.
Substitution: Substituted derivatives where the boron or phosphorus atoms are replaced by other functional groups.
科学研究应用
Methylphenyl(2-methoxyphenyl)phosphoranylideneboron has several applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and polymers, particularly those requiring precise control over molecular architecture.
作用机制
The mechanism of action of Methylphenyl(2-methoxyphenyl)phosphoranylideneboron involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic cycles. It can also participate in electron transfer processes, influencing the reactivity of the metal center and facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
Tris(2-methoxyphenyl)phosphine: A similar compound used as a ligand in catalysis.
Chlorobis(2-methoxyphenyl)phosphine: Another related compound used in cycloaddition reactions and asymmetric hydrogenation.
Uniqueness
Methylphenyl(2-methoxyphenyl)phosphoranylideneboron is unique due to its dual functionality, incorporating both boron and phosphorus atoms. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these elements.
属性
InChI |
InChI=1S/C14H15BOP/c1-16-13-10-6-7-11-14(13)17(2,15)12-8-4-3-5-9-12/h3-11H,1-2H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNFXZDHTLKUTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]=P(C)(C1=CC=CC=C1)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
